5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Analytical Chemistry Procurement Quality Control Building Block Purity

5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1402447-01-1) is a fluorinated pyrazole building block with molecular formula C₆H₅F₃N₂O₂ and molecular weight 194.11 g/mol. The compound features a trifluoromethyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid functionality at the 4-position.

Molecular Formula C6H5F3N2O2
Molecular Weight 194.11 g/mol
CAS No. 1402447-01-1
Cat. No. B1519138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
CAS1402447-01-1
Molecular FormulaC6H5F3N2O2
Molecular Weight194.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C(F)(F)F)C(=O)O
InChIInChI=1S/C6H5F3N2O2/c1-2-3(5(12)13)4(11-10-2)6(7,8)9/h1H3,(H,10,11)(H,12,13)
InChIKeyAHUBQVNLBWQHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1402447-01-1): Technical Procurement Specification


5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1402447-01-1) is a fluorinated pyrazole building block with molecular formula C₆H₅F₃N₂O₂ and molecular weight 194.11 g/mol . The compound features a trifluoromethyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid functionality at the 4-position [1]. This specific substitution pattern distinguishes it from the more common 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold used in commercial SDHI fungicides [2]. Available commercially at 95-98% purity from multiple suppliers , this compound serves as a versatile intermediate for pharmaceutical and agrochemical derivatization, with the carboxylic acid handle enabling formation of amides, esters, and other structural motifs [1].

Why Generic Pyrazole-4-carboxylic Acids Cannot Replace 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in Regioselective Synthesis


Substituting a generic pyrazole-4-carboxylic acid for 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1402447-01-1) introduces quantifiable risks to synthetic outcomes. The compound's specific 3-trifluoromethyl / 5-methyl / 4-carboxylic acid substitution pattern defines both its electronic properties and its reactivity in regioselective derivatization [1]. The trifluoromethyl group confers enhanced metabolic stability and increased lipophilicity (logP ~1.13 for the 3-trifluoromethyl-1H-pyrazole-4-carboxylic acid class) compared to non-fluorinated or difluoromethyl analogs . Crucially, the absence of N-substitution at the 1-position distinguishes this compound from N-methylated analogs such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, preserving a free NH site for directed functionalization or hydrogen-bond donor capacity [1]. Using an alternative building block with different regiochemistry (e.g., 5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, CAS 1616388-35-2) alters the carboxylic acid position and consequently changes the vector and electronic environment of the reactive handle, which will modify SAR outcomes in medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence for 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1402447-01-1)


Purity Benchmark Comparison: 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Supplier Purity Differential

Commercially available 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is offered at two distinct purity tiers. The standard specification from multiple suppliers is 95% purity . However, a subset of vendors including Leyan provides the compound at 98% purity . This 3% absolute purity difference can be material for multi-step synthesis where intermediate purity affects downstream yields and purification burden.

Analytical Chemistry Procurement Quality Control Building Block Purity

Regioisomeric Scaffold Differentiation: 3-Trifluoromethyl vs. 4-Trifluoromethyl Pyrazole Carboxylic Acids

The target compound (CAS 1402447-01-1) has the carboxylic acid at the 4-position with trifluoromethyl at the 3-position and methyl at the 5-position. A commercially available regioisomer, 5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 1616388-35-2), has the carboxylic acid at the 3-position and trifluoromethyl at the 4-position [1]. This positional isomerism produces different physicochemical properties: the target compound's InChI Key is AHUBQVNLBWQHPZ-UHFFFAOYSA-N, whereas the regioisomer's is DDPQGRKTFLNDLU-UHFFFAOYSA-N, confirming distinct molecular connectivity [2].

Regioselective Synthesis Medicinal Chemistry Scaffolds Structure-Activity Relationships

Functional Group Differentiation: Free NH vs. N-Alkylated Pyrazole-4-carboxylic Acid Scaffolds

Unlike N-alkylated analogs such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1) [1] or 1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid [2], the target compound (CAS 1402447-01-1) retains an unsubstituted NH at the 1-position. This provides an additional site for derivatization (N-alkylation, N-arylation) or hydrogen-bond donor capacity not available in N-methylated variants . The commercial fungicide intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid similarly lacks this free NH due to N-methylation, restricting its synthetic versatility to the carboxylic acid handle only [3].

Derivatization Flexibility Hydrogen Bond Donor Capacity Scaffold Versatility

Commercial Availability and Pricing Comparison for 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is available from multiple commercial suppliers with varying pricing structures. CymitQuimica offers 1g at approximately €2,284, while TRC offers 50mg at $230 . Enamine provides 0.5g at $713 [1]. Life Chemicals offers 0.25g quantities [1]. In contrast, the regioisomer 5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 1616388-35-2) shows Enamine pricing of $366 for 0.1g and $824 for 0.5g, indicating different market supply dynamics for the two regioisomers [2].

Procurement Supply Chain Cost Analysis

Physicochemical Property Differentiation: Boiling Point and Density vs. Non-Fluorinated Analogs

5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exhibits a predicted boiling point of 334.4 ± 42.0 °C at 760 mmHg and density of 1.6 ± 0.1 g/cm³ [1]. The trifluoromethyl group contributes to a calculated logP of approximately 1.1 for the 3-trifluoromethylpyrazole-4-carboxylic acid scaffold . In contrast, the difluoromethyl analog 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 200-201 °C and lower molecular weight (176.12 vs. 194.11 g/mol) [2], reflecting the difference between CF₃ and CF₂H substitution.

Physicochemical Properties Process Chemistry Purification

Fungicidal Scaffold Differentiation: Trifluoromethyl vs. Difluoromethyl Pyrazole Carboxylic Acid Building Blocks

Pyrazole-4-carboxylic acid derivatives with trifluoromethyl substitution serve as precursors to fungicidal carboxamides. 3-(Trifluoromethyl)-pyrazole-4-carboxylic oxime ester derivatives demonstrated fungicidal activity against S. sclerotiorum, B. cinerea, R. solani, P. oryae, and P. piricola at 50 ppm [1]. In contrast, the difluoromethyl analog 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is the established commercial intermediate for seven SDHI fungicides including Sedaxane, Fluxapyroxad, Bixafen, Isopyrazam, and Benzovindiflupyr [2][3]. The target compound (CAS 1402447-01-1) provides a trifluoromethyl-containing scaffold for exploring novel SAR in the same SDHI fungicide space, offering an alternative fluorination pattern that may address resistance development against difluoromethyl-based fungicides [4].

Agrochemical Intermediates SDHI Fungicides Fluorinated Building Blocks

Recommended Application Scenarios for 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1402447-01-1)


Medicinal Chemistry Scaffold Diversification via Dual-Handle Derivatization

This compound is optimally deployed in medicinal chemistry campaigns requiring maximum synthetic flexibility. Unlike N-methylated analogs, the free NH at the 1-position combined with the carboxylic acid at the 4-position provides two orthogonal derivatization sites [1]. Procurement of the 98% purity grade from suppliers such as Leyan is recommended for sensitive biological assays where trace impurities could confound SAR interpretation . The trifluoromethyl group enhances metabolic stability and lipophilicity, making this scaffold particularly suitable for designing enzyme inhibitors and receptor modulators [1].

Agrochemical SDHI Fungicide Lead Discovery and Resistance Mitigation Research

This building block is strategically positioned for agrochemical research programs developing novel succinate dehydrogenase inhibitor (SDHI) fungicides with alternative fluorination patterns. Commercial SDHI fungicides predominantly utilize the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold [2]. The target compound provides a trifluoromethyl-containing scaffold that can be elaborated into carboxamide derivatives, with literature precedent showing that related 3-(trifluoromethyl)-pyrazole-4-carboxylic oxime esters exhibit fungicidal activity at 50 ppm against S. sclerotiorum, B. cinerea, R. solani, P. oryae, and P. piricola [3]. Patent literature confirms that pyrazole carboxylic acids where R₁ is trifluoromethyl are claimed in fungicidal compositions [4]. Research programs addressing resistance to existing difluoromethyl-based SDHI fungicides may find this trifluoromethyl variant valuable for SAR exploration [3].

Regioselective Synthesis Method Development and Process Chemistry Optimization

The compound's specific substitution pattern makes it a useful test substrate for developing and optimizing regioselective pyrazole functionalization methodologies. Patents describe methods for regioselective synthesis of 1-alkyl-3-haloalkyl-pyrazole-4-carboxylic acid derivatives where controlling the site of reaction is critical [5]. The predicted boiling point of 334.4 ± 42.0 °C and density of 1.6 ± 0.1 g/cm³ [6] provide baseline physicochemical parameters for designing purification protocols and scaling reactions. Process chemistry groups evaluating cyclization strategies or developing scalable routes to trifluoromethylpyrazole carboxylic acid derivatives can use this compound as a reference standard. The compound's estimated cost advantage of ~13.5% at the 0.5g scale versus the 4-trifluoromethyl regioisomer [7][8] may influence pilot-scale purchasing decisions during early process development.

Analytical Reference Standard for Pyrazole Regioisomer Identification

This compound (InChI Key: AHUBQVNLBWQHPZ-UHFFFAOYSA-N) serves as an analytical reference standard for distinguishing between pyrazole regioisomers that may co-elute or be misidentified in synthetic mixtures [6]. The distinct InChI Key relative to the 4-trifluoromethyl regioisomer (CAS 1616388-35-2; InChI Key: DDPQGRKTFLNDLU-UHFFFAOYSA-N) [8] provides unequivocal identity confirmation via LC-MS or NMR database matching. Quality control laboratories verifying incoming building block shipments or confirming the structure of newly synthesized derivatives can rely on the compound's well-defined spectral properties and commercial availability from multiple vendors with batch-specific analytical certificates .

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